ZINC05007751

概要

説明

準備方法

ZINC05007751の合成経路と反応条件は、入手可能な文献では明示的に記載されていません。 この化合物は通常、4℃で保存され、光から保護することにより安定性を維持します .

化学反応の分析

ZINC05007751は、主に阻害剤としての役割に焦点を当て、いくつかの種類の化学反応を起こします。

酸化と還元: this compoundに関与する酸化および還元反応の具体的な詳細は、入手可能な文献では提供されていません。

置換: この化合物の構造は、置換反応の可能性を示唆していますが、具体的な試薬と条件は明示されていません。

一般的な試薬と条件: This compoundは、癌細胞株における相乗効果を観察するために、シスプラチンとパクリタキセルと組み合わせて使用されることがよくあります

主要な生成物: this compoundを含む反応から生成される主要な生成物は、明示的に言及されていません。

科学研究の応用

This compoundは、幅広い科学研究の応用を持っています。

科学的研究の応用

Scientific Research Applications

ZINC05007751 has been extensively studied for its applications in various fields:

-

Cancer Research

- Antiproliferative Activity : Demonstrated significant growth inhibition in multiple cancer cell lines, including MDA-MB-231 (breast cancer), PEO1 (ovarian cancer), NCI-H1299 (lung cancer), and HCT-15 (colon cancer) with IC50 values below 100 μM .

- Synergistic Effects : Exhibits synergism when combined with other chemotherapeutics like Cisplatin and Paclitaxel, particularly in BRCA2 mutated ovarian cancer cells. For example, the combination of this compound with Cisplatin reduced the IC50 from 7.9 μM to 0.1 μM .

- Cell Cycle Studies

- Potential Therapeutic Use in Neurodegenerative Diseases

| Cell Line | IC50 (μM) | Synergistic Partner | Reduced IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | <100 | Cisplatin | 0.1 |

| PEO1 | <100 | Paclitaxel | Not specified |

| NCI-H1299 | <100 | Not specified | Not applicable |

| HCT-15 | <100 | Not specified | Not applicable |

Study on Antitumor Activity

In a study published by Scientific Reports, this compound was evaluated for its antitumor properties using virtual screening techniques and biological assays. The compound showed over 70% inhibition of NEK6 at concentrations around 30 μM, establishing it as a promising lead for further development .

Study on Cardiac Health

Another recent study investigated the effects of this compound on cardiac function in mice with obesity cardiomyopathy. The results indicated that NEK6 inhibition through this compound could improve cardiac Ca2+ homeostasis, suggesting potential applications in metabolic diseases .

作用機序

ZINC05007751は、NIMA関連キナーゼNEK6を阻害することによってその効果を発揮します。 この阻害は、細胞周期を阻害し、癌細胞における抗増殖効果をもたらします . この化合物は、NEK1とNEK6に対して非常に選択的であり、NEK2、NEK7、およびNEK9に対しては有意な活性は観察されませんでした . 関与する分子標的と経路には、細胞周期の摂動と他の化学療法薬の効果の増強が含まれます .

類似の化合物との比較

This compoundは、NEK1とNEK6に対する高い選択性で独特です。類似の化合物には、次のものがあります。

- Capillarisin

- Nomilin

- Selonsertib

- Isojacareubin

- Pan-RAS-IN-1

- GNE-495

- NG25

- ®-STU104

これらの化合物は、さまざまなキナーゼを標的とし、癌研究における可能性を示していますが、this compoundは、その特定の選択性とシスプラチンおよびパクリタキセルとの相乗効果により際立っています .

類似化合物との比較

ZINC05007751 is unique in its high selectivity for NEK1 and NEK6. Similar compounds include:

- Capillarisin

- Nomilin

- Selonsertib

- Isojacareubin

- Pan-RAS-IN-1

- GNE-495

- NG25

- ®-STU104

These compounds also target various kinases and have shown potential in cancer research, but this compound stands out due to its specific selectivity and synergistic effects with Cisplatin and Paclitaxel .

生物活性

ZINC05007751 is a notable compound recognized for its biological activity as a selective inhibitor of the NIMA-related kinase NEK6. This article delves into the compound's mechanisms, efficacy, and implications in cancer treatment, supported by relevant data and case studies.

Overview of this compound

This compound has emerged as a potent inhibitor of NEK6, with an IC50 value of approximately 3.4 μM . It exhibits significant antiproliferative effects against various human cancer cell lines, making it a candidate for further development in cancer therapeutics .

NEK6 is a serine/threonine kinase that plays a critical role in cell cycle regulation and mitotic progression. Inhibition of NEK6 by this compound disrupts these processes, leading to decreased cell proliferation. The compound's mechanism involves:

- Selective Inhibition : this compound selectively inhibits NEK6 with minimal activity against other related kinases such as NEK1, NEK2, and NEK7 .

- Antiproliferative Activity : The compound demonstrates significant growth inhibition across various cancer cell lines, which is crucial for its potential therapeutic applications .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound, particularly focusing on its effects on cancer cell lines. Below is a summary of findings from relevant research:

| Cancer Cell Line | IC50 Values (µM ± SEM) |

|---|---|

| MDA-MB-231 (breast) | 65 ± 15 |

| HCT-15 (colon) | 98.5 ± 0.5 |

| PEO1 (ovary) | 44 ± 6.5 |

| NCI-H1299 (lung) | 87.8 ± 10 |

*IC50: Concentration required to inhibit cell proliferation by 50%; SEM: Standard error of the mean from at least two independent experiments .

Mechanistic Insights

Research indicates that the inhibition of NEK6 by this compound leads to alterations in key signaling pathways associated with cell growth and survival:

- Cell Cycle Arrest : The inhibition results in G2/M phase arrest, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : Increased levels of apoptotic markers have been observed upon treatment with this compound, indicating a potential mechanism for its anticancer effects .

Implications for Cancer Therapy

The selective nature of this compound against NEK6 positions it as a promising candidate for targeted cancer therapies. Its ability to inhibit tumor growth while sparing normal cells may lead to reduced side effects compared to traditional chemotherapeutics.

Future Directions

Further studies are necessary to explore:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure can enhance efficacy or reduce toxicity.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models before clinical trials.

- Combination Therapies : Investigating the effects of combining this compound with other anticancer agents to enhance therapeutic outcomes.

特性

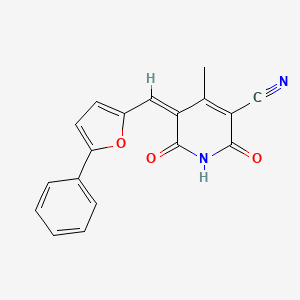

IUPAC Name |

(5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLNUUWCOAPJED-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。